

# Meta-analysis of Relamorelin: A Comparative Guide for Prokinetic Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Relamorelin tfa*

Cat. No.: *B10828215*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for Relamorelin (**Relamorelin TFA**), a ghrelin receptor agonist, and compares its performance with other prokinetic agents in the treatment of diabetic gastroparesis and functional constipation. This analysis is intended to inform researchers, scientists, and drug development professionals on the efficacy, safety, and mechanistic profile of Relamorelin in the context of current therapeutic alternatives.

## Executive Summary

Relamorelin, a synthetic pentapeptide analog of ghrelin, has demonstrated prokinetic effects in clinical trials for both diabetic gastroparesis and chronic constipation. As a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), it represents a targeted approach to enhancing gastrointestinal motility. This guide summarizes the key findings from Phase 2 clinical trials and provides a comparative landscape of its efficacy and safety against established and other emerging therapies.

## Data Presentation: Comparative Clinical Trial Data

The following tables summarize the quantitative data from clinical trials of Relamorelin and its comparators for diabetic gastroparesis and chronic constipation.

## Table 1: Relamorelin vs. Metoclopramide for Diabetic Gastroparesis (Phase 2b Data)

| Endpoint                                                                  | Relamorelin (10 µg BID)                                                           | Placebo                         | Metoclopramide (Oral)                                |
|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------|---------------------------------|------------------------------------------------------|
| <b>Efficacy</b>                                                           |                                                                                   |                                 |                                                      |
| Change in Vomiting Frequency                                              | ~75% reduction from baseline (not statistically significant vs. placebo)[1][2][3] | ~70% reduction from baseline[2] | 39% symptom improvement[4]                           |
| Improvement in Composite Symptom Score (Nausea, Pain, Bloating, Fullness) | Statistically significant improvement vs. placebo (p < 0.05)[1][2][3][5]          | -                               | Statistically significant improvement vs. placebo[4] |
| <b>Safety &amp; Tolerability</b>                                          |                                                                                   |                                 |                                                      |
| Most Common Adverse Events                                                | Hyperglycemia, headache, dizziness, diarrhea[7]                                   | -                               | Central nervous system (CNS) side effects[4]         |
| Discontinuation due to AEs                                                | 4.4%[7]                                                                           | 2.9%[7]                         | Not specified in a comparable manner                 |

Note: Direct head-to-head trial data for Relamorelin and Metoclopramide is limited. Metoclopramide data is from various studies and may not be directly comparable due to differences in trial design.

## Table 2: Relamorelin vs. Other Prokinetics for Chronic Constipation (Phase 2a Data)

| Endpoint                                                        | Relamorelin<br>(100 µg QD)                                               | Prucaloprid<br>e (2 mg QD)                                  | Linaclootide<br>(145 µg QD)                               | Lubiprosto<br>ne (24 µg<br>BID)                    | Placebo                                                                                                                                             |
|-----------------------------------------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Efficacy</b>                                                 |                                                                          |                                                             |                                                           |                                                    |                                                                                                                                                     |
| Increase in<br>Spontaneous<br>Bowel<br>Movements<br>(SBMs)/week | Statistically<br>significant<br>increase (p <<br>0.001)[8]               | 27.8% of<br>patients<br>achieved ≥3<br>SCBMs/week<br>[6][9] | Mean change<br>from<br>baseline: 2.9<br>SBMs/week[1]<br>0 | Mean SBMs<br>at week 1:<br>5.89[11]                | Mean change<br>from<br>baseline: 1.6<br>SBMs/week<br>(Linaclootide<br>trial)[10];<br>Mean SBMs<br>at week 1:<br>3.99<br>(Lubiprostone<br>trial)[11] |
| Acceleration<br>of Colonic<br>Transit                           | Statistically<br>significant<br>acceleration<br>(p = 0.017 at<br>48h)[8] | Stimulates<br>colonic<br>motility[6]                        | Accelerated<br>transit[12]                                | Increased<br>fluid secretion<br>and<br>transit[13] | -                                                                                                                                                   |
| <b>Safety &amp;<br/>Tolerability</b>                            |                                                                          |                                                             |                                                           |                                                    |                                                                                                                                                     |
| Most<br>Common<br>Adverse<br>Events                             | Increased<br>appetite,<br>fatigue,<br>headache[8]<br>[14]                | Headache,<br>gastrointestin<br>al<br>complaints[15]         | Diarrhea[10]<br>[12]                                      | Nausea,<br>headache,<br>diarrhea[13]               | -                                                                                                                                                   |

Note: Data is derived from separate clinical trial programs and is not from head-to-head studies. Efficacy endpoints and patient populations may differ across trials.

## Experimental Protocols

### Relamorelin Phase 2b Trial for Diabetic Gastroparesis (NCT02357420)

- Study Design: A randomized, double-blind, placebo-controlled, 12-week study.[[1](#)][[2](#)][[3](#)][[5](#)]
- Patient Population: 393 patients with diabetic gastroparesis, characterized by delayed gastric emptying and symptoms of nausea, vomiting, abdominal pain, bloating, and early satiety.[[1](#)][[2](#)][[3](#)][[5](#)]
- Intervention: Subcutaneous injection of Relamorelin (10 µg, 30 µg, or 100 µg twice daily) or placebo.[[1](#)][[2](#)][[3](#)][[5](#)]
- Primary Endpoint: Change from baseline in the weekly frequency of vomiting episodes.[[1](#)][[2](#)][[5](#)]
- Secondary Endpoints: Changes in a composite score of gastroparesis symptoms (nausea, postprandial fullness, abdominal pain, and bloating), and gastric emptying time measured by a <sup>13</sup>C-spirulina breath test.[[1](#)][[2](#)][[5](#)]

### Relamorelin Phase 2a Trial for Chronic Constipation (NCT01781104)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted over 14 days.[[8](#)][[16](#)]
- Patient Population: 48 female patients with chronic constipation (fulfilling Rome III criteria) with four or fewer spontaneous bowel movements per week.[[8](#)]
- Intervention: Subcutaneous injection of Relamorelin (100 µg once daily) or placebo.[[8](#)][[16](#)]
- Primary Endpoints: Change in stool consistency (Bristol Stool Scale) and colonic transit.[[16](#)][[17](#)]

- Secondary Endpoints: Number of spontaneous bowel movements (SBMs) per week, number of complete SBMs, ease of passage, and time to first bowel movement.[16][18]

## Mandatory Visualization

### Signaling Pathway of Relamorelin (Ghrelin Receptor Agonist)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metoclopramide nasal spray is effective in symptoms of gastroparesis in diabetics compared to conventional oral tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evoke Pharma Study Reports Positive Results of Metoclopramide Nasal Spray for Gastroparesis in Diabetics | Evoke Pharma, Inc. [investor.evokepharma.com]
- 9. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Efficacy and safety of lubiprostone in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. | BioWorld [bioworld.com]
- 16. Rhythm reports positive results from relamorelin Phase II trial to treat chronic constipation - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Relamorelin: A Comparative Guide for Prokinetic Agents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10828215#meta-analysis-of-relamorelin-tfa-clinical-trial-data>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)